

# Selisistat (EX-527): A Potent and Selective Inhibitor of SIRT1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sirt1-IN-3*  
Cat. No.: *B10861310*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate interpretation of experimental results. This guide provides a comparative analysis of the inhibitory activity of Selisistat (EX-527) against various human sirtuin isoforms.

Selisistat (EX-527) has emerged as a widely utilized small molecule inhibitor of SIRT1, a key regulator of cellular processes including stress response, metabolism, and aging. Its utility as a research tool is largely defined by its potency and selectivity for SIRT1 over other members of the sirtuin family of NAD<sup>+</sup>-dependent deacylases.

## Comparative Inhibitory Activity of Selisistat (EX-527)

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of Selisistat (EX-527) against human sirtuins SIRT1, SIRT2, and SIRT3. Current data indicates a lack of significant inhibitory activity against SIRT4, SIRT5, SIRT6, and SIRT7 at concentrations up to 100  $\mu$ M.

| Sirtuin Isoform | IC50               | Fold Selectivity vs. SIRT1 |
|-----------------|--------------------|----------------------------|
| SIRT1           | 38 nM[1][2][3]     | 1                          |
| SIRT2           | 19.6 $\mu$ M[1][2] | ~515                       |
| SIRT3           | 48.7 $\mu$ M[1][2] | ~1281                      |
| SIRT4           | >100 $\mu$ M[1][2] | >2631                      |
| SIRT5           | >100 $\mu$ M       | >2631                      |
| SIRT6           | >100 $\mu$ M       | >2631                      |
| SIRT7           | >100 $\mu$ M[1][2] | >2631                      |

Note: The fold selectivity is calculated as the ratio of the IC50 for the specified sirtuin to the IC50 for SIRT1.

The data clearly demonstrates that Selisistat (EX-527) is a highly potent inhibitor of SIRT1, with over 500-fold selectivity against SIRT2 and over 1200-fold selectivity against SIRT3.[1][2] This high degree of selectivity makes it a valuable tool for investigating the specific roles of SIRT1 in various biological pathways.

## Experimental Protocol: In Vitro Sirtuin Deacetylase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against a sirtuin isoform using a commercially available fluorogenic assay.

Materials:

- Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
- Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
- NAD<sup>+</sup>

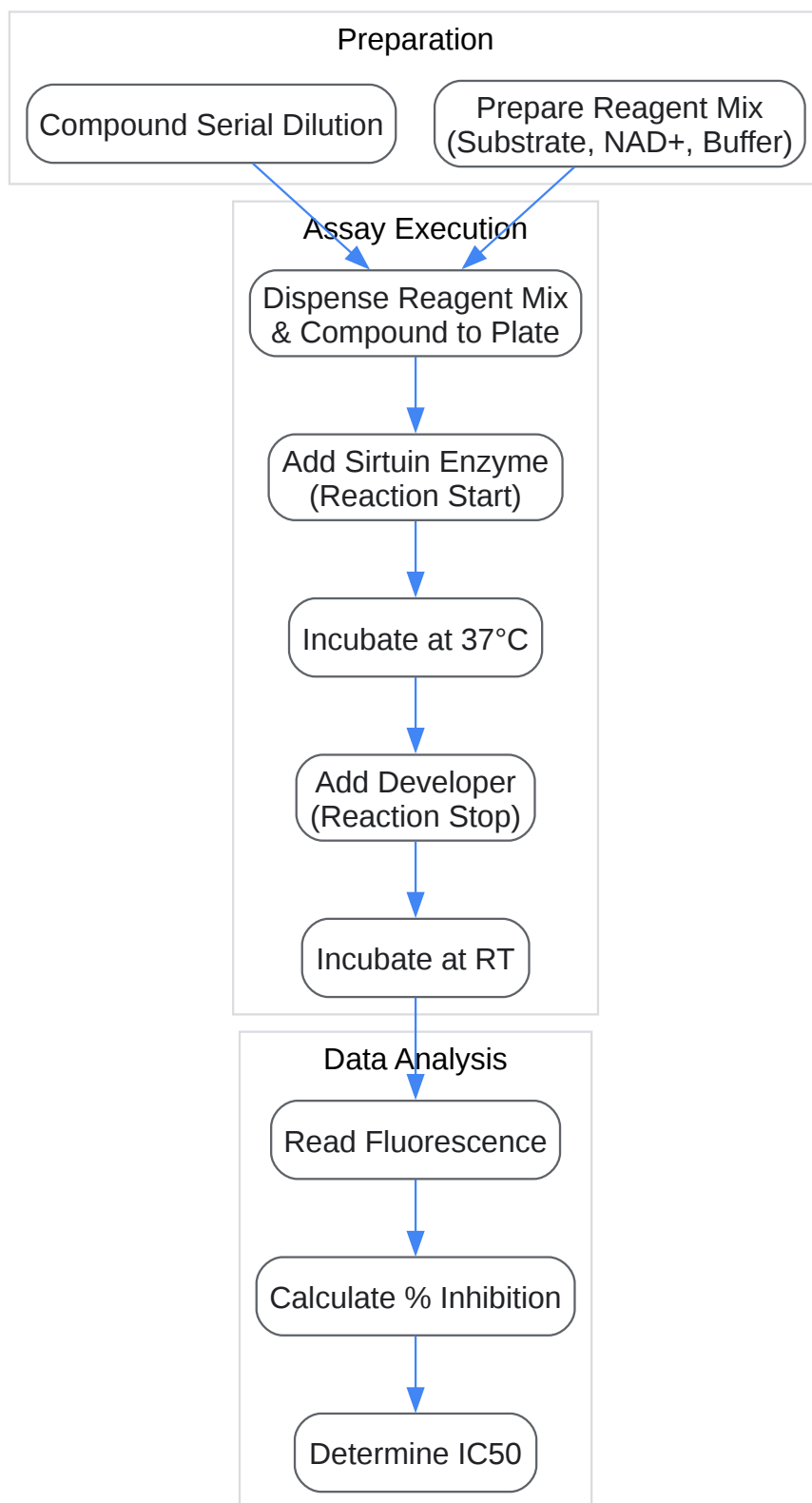
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)
- Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
- Test compound (e.g., Selisistat (EX-527)) dissolved in DMSO
- Microplate reader capable of fluorescence detection

#### Procedure:

- Prepare a serial dilution of the test compound in assay buffer.
- In a microplate, add the assay buffer, the fluorogenic substrate, and NAD<sup>+</sup>.
- Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the reaction by adding the recombinant sirtuin enzyme to all wells except the negative control.
- Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- Stop the enzymatic reaction by adding the developer solution.
- Incubate the plate at room temperature for a further period to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Sirtuin Inhibition Assay Workflow

The following diagram illustrates the general workflow for an in vitro sirtuin inhibitor screening assay.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro sirtuin inhibitor screening assay.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Selisistat (EX-527): A Potent and Selective Inhibitor of SIRT1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861310#sirt1-in-3-specificity-profiling-against-other-sirtuins]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)